molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0

1-Phenylpiperidin-3-one

Cat. No. B031786
CAS RN: 148494-90-0
M. Wt: 175.23 g/mol
InChI Key: CBUHYYSHSILDSD-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-one, also known as PPP or 1-Phenyl-3-piperidinone, is a ketone derived from piperidine, a cyclic organic compound. It has a molecular weight of 175.23 g/mol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives with potential anticancer activity were synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .


Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidin-3-one involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The ratios of the co-existing species contributions in the gas phase were confirmed by various quantum chemical calculations .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .


Physical And Chemical Properties Analysis

1-Phenylpiperidin-3-one has a molecular weight of 175.23 g/mol . It is a light-red to brown liquid .

Scientific Research Applications

Drug Designing

Piperidine derivatives, including 1-Phenylpiperidin-3-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives also have applications as antimicrobial agents . They have been found to be effective against a variety of microbial strains, contributing to their wide use in the pharmaceutical industry .

Analgesic Applications

Piperidine derivatives are used as analgesic agents . They have been found to be effective in relieving pain, making them valuable in the development of pain management drugs .

Anti-inflammatory Applications

Piperidine derivatives are used as anti-inflammatory agents . They have been found to be effective in reducing inflammation, which is crucial in the treatment of diseases such as arthritis .

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . They have been found to be effective in the treatment of various psychiatric disorders, contributing to their wide use in the field of neuropsychiatry .

Antiviral Applications

Piperidine derivatives are being utilized in different ways as antiviral agents . They have shown promising results in inhibiting the replication of various viruses .

Mechanism of Action

While the specific mechanism of action for 1-Phenylpiperidin-3-one is not explicitly mentioned in the search results, it’s worth noting that phenylpiperidines have a variety of pharmacological effects including morphine-like activity or other central nervous system effects .

Safety and Hazards

The safety information for 1-Phenylpiperidin-3-one includes hazard statements H302 and precautionary statements P280;P305+P351+P338 .

Future Directions

1-Phenylpiperidin-3-one derivatives exhibit excellent inhibitory activity against cysteine protease, high selective inhibition activity against cathepsin K, and satisfactory bioavailability . This suggests potential future directions in the development of drugs targeting these enzymes.

properties

IUPAC Name

1-phenylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHYYSHSILDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624764
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidin-3-one

CAS RN

148494-90-0
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-phenylpiperidin-3-one derivatives potentially useful for treating diseases like osteoporosis?

A: The research paper highlights that certain 1-phenylpiperidin-3-one derivatives demonstrate potent inhibitory activity against cathepsin K. [] Cathepsin K is a cysteine protease from the papain family, and its overexpression is linked to excessive bone resorption, a hallmark of conditions like osteoporosis. [] By inhibiting cathepsin K, these compounds could potentially slow down bone degradation and offer a therapeutic strategy for managing osteoporosis.

Q2: How does the structure of 1-phenylpiperidin-3-one relate to its inhibitory activity against cathepsin K?

A: While the provided abstract doesn't delve into specific structure-activity relationships, it suggests that modifications to the core 1-phenylpiperidin-3-one structure can significantly impact its inhibitory activity and selectivity for cathepsin K. [] Further research exploring various substitutions on the phenyl ring or the piperidinone ring would be crucial to understand how these structural changes influence binding affinity and selectivity for this protease.

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